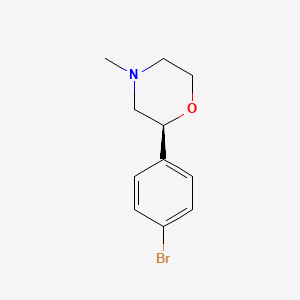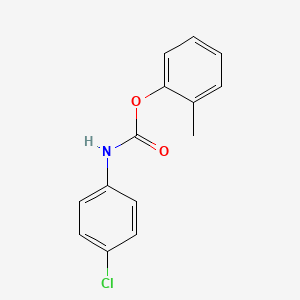![molecular formula C12H17BrClNO3 B1661635 2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 93042-86-5](/img/structure/B1661635.png)
2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique structure, which includes a bromophenoxy group and a dimethylaminoethyl ester, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride typically involves the esterification of (p-Bromophenoxy)acetic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield (p-Bromophenoxy)acetic acid and 2-(dimethylamino)ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Ester Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Ester Hydrolysis: (p-Bromophenoxy)acetic acid and 2-(dimethylamino)ethanol.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, while the dimethylaminoethyl ester moiety can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways and result in specific physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(p-Bromophenoxy)acetic acid: Shares the bromophenoxy group but lacks the dimethylaminoethyl ester moiety.
2-(Dimethylamino)ethyl acetate: Contains the dimethylaminoethyl ester but lacks the bromophenoxy group.
Uniqueness
2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride is unique due to the combination of the bromophenoxy group and the dimethylaminoethyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
93042-86-5 |
|---|---|
Formule moléculaire |
C12H17BrClNO3 |
Poids moléculaire |
338.62 g/mol |
Nom IUPAC |
2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H16BrNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H |
Clé InChI |
BUGXYQBXLVCFRA-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)Br.[Cl-] |
SMILES canonique |
C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)Br.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B1661558.png)





![1-Methyl-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B1661568.png)

![1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one](/img/structure/B1661572.png)

